2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid
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Overview
Description
2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid is a versatile chemical compound with a unique structure that enables multiple applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid typically involves several steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The synthetic route may involve the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation, sulfonation, and esterification.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, where the prop-2-en-1-yl group is introduced.
Final Product Formation: The final step involves the formation of the benzoic acid derivative through reactions such as hydrolysis and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency and selectivity.
Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt) catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups, leading to new derivatives with different properties.
Scientific Research Applications
2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid can be compared with other similar compounds, such as:
2-[N-(prop-2-en-1-yl)4-aminobenzenesulfonamido]benzoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
This compound methyl ester: Contains an ester group instead of the carboxylic acid group, affecting its solubility and reactivity.
This compound ethyl ester: Similar to the methyl ester but with an ethyl group, leading to different physical and chemical properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-[[4-(methoxycarbonylamino)phenyl]sulfonyl-prop-2-enylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-3-12-20(16-7-5-4-6-15(16)17(21)22)27(24,25)14-10-8-13(9-11-14)19-18(23)26-2/h3-11H,1,12H2,2H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTRBSBIIDSGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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